

Technical Support Center: 6-Iodoamiloride and its Interaction with ENaC

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Compound of Interest

Compound Name: **6-Iodoamiloride**

Cat. No.: **B1230409**

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **6-Iodoamiloride** when used as an inhibitor of the Epithelial Sodium Channel (ENaC).

Frequently Asked Questions (FAQs)

Q1: What is **6-Iodoamiloride** and what is its primary target?

A1: **6-Iodoamiloride** is an analog of the diuretic amiloride.^[1] It is primarily used in research as a potent blocker of the Epithelial Sodium Channel (ENaC), which plays a crucial role in sodium and water resorption in epithelial tissues.^[2]

Q2: I'm using **6-Iodoamiloride** to block ENaC, but I'm observing unexpected physiological effects. What could be the cause?

A2: While **6-Iodoamiloride** is a potent ENaC blocker, it is known to have significant off-target effects. The most well-documented off-target activity is the potent inhibition of Acid-Sensing Ion Channels (ASICs), particularly ASIC1a and ASIC3.^{[3][4][5]} These channels are involved in various physiological processes, including pain sensation, synaptic plasticity, and fear conditioning.^{[5][6]} Therefore, your unexpected observations could be due to the inhibition of ASICs in your experimental model. Amiloride, the parent compound of **6-Iodoamiloride**, is also known to be promiscuous, interacting with a range of molecular targets including GPCRs, other transmembrane ion channels, and trypsin-like serine proteases.^[5]

Q3: How potent is **6-Iodoamiloride**'s inhibition of ASICs compared to ENaC?

A3: **6-Iodoamiloride** is a significantly more potent inhibitor of certain ASIC subtypes than its parent compound, amiloride.[3][4] For instance, the IC₅₀ value for **6-Iodoamiloride** against human ASIC1a (hASIC1a) has been reported to be as low as 88 nM.[4][5] This is a critical consideration as this potency is in a similar range to its ENaC inhibitory activity, making it a dual inhibitor in many experimental contexts.

Q4: Are there other known off-targets for **6-Iodoamiloride** or its parent compound, amiloride?

A4: Yes, amiloride and its analogs have been shown to interact with other ion transporters. These include the Na⁺/H⁺ exchanger (NHE) and the Na⁺/Ca²⁺ exchanger (NCX).[7][8][9][10][11] While the specific inhibitory concentrations for **6-Iodoamiloride** on these exchangers are not as well-characterized as for ASICs, it is a potential source of off-target effects that researchers should be aware of.

Troubleshooting Guide

Issue: Unexpected cellular or physiological responses observed when using **6-Iodoamiloride** for ENaC blockade.

Potential Cause	Troubleshooting Steps
Off-target inhibition of Acid-Sensing Ion Channels (ASICs)	<ol style="list-style-type: none">1. Confirm ASIC expression: Check for the expression of ASIC subtypes (especially ASIC1a and ASIC3) in your experimental model (cell line or tissue).^[6]2. Use a structurally different ASIC inhibitor: To confirm if the observed effect is due to ASIC inhibition, use a different class of ASIC inhibitor as a control.3. Vary the pH of the extracellular solution: ASICs are activated by extracellular protons (low pH).^[5] Modulating the pH of your experimental buffer may help to distinguish between ENaC and ASIC-mediated effects.
Inhibition of Na ⁺ /H ⁺ or Na ⁺ /Ca ²⁺ exchangers	<ol style="list-style-type: none">1. Measure intracellular pH or calcium levels: If you suspect inhibition of these exchangers, directly measure changes in intracellular pH or calcium concentrations in response to 6-Iodoamiloride.^{[7][11]}2. Use specific inhibitors for NHE or NCX: Employ well-characterized inhibitors of NHE (e.g., EIPA) or NCX (e.g., KB-R7943) as controls to see if they replicate the effects of 6-Iodoamiloride.^{[12][13]}
Non-specific effects of amiloride analogs	<ol style="list-style-type: none">1. Use a lower concentration of 6-Iodoamiloride: Titrate the concentration of 6-Iodoamiloride to the lowest effective dose for ENaC inhibition to minimize potential off-target effects.2. Include amiloride as a control: Compare the effects of 6-Iodoamiloride with its parent compound, amiloride, which has a different off-target profile. ^[5]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) of **6-Iodoamiloride** and its parent compound, amiloride, on various ion channels.

Compound	Target	Cell Type/System	IC50	Reference
6-Iodoamiloride	hASIC1	tsA-201 cells	88 nM	[3][4][5]
Amiloride	hASIC1	tsA-201 cells	1.7 μ M	[3][4][5]
6-Iodoamiloride	rASIC3-mediated currents	Rat dorsal root ganglion neurons	230 nM	[3][4][5]
Amiloride	rASIC3-mediated currents	Rat dorsal root ganglion neurons	2.7 μ M	[3][4][5]

Experimental Protocols

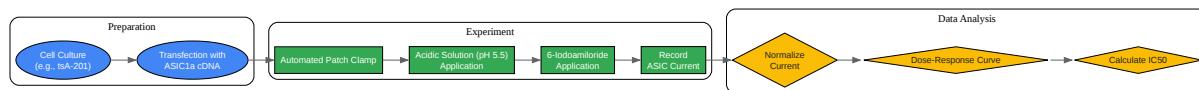
Key Experiment: Assessing the Inhibitory Effect of **6-Iodoamiloride** on ASICs using Automated Patch Clamp Electrophysiology

This protocol provides a general workflow for determining the IC50 of **6-Iodoamiloride** on a specific ASIC subtype expressed in a heterologous system.

- Cell Culture and Transfection:
 - Culture tsA-201 cells in appropriate growth medium.
 - Transiently transfect the cells with the cDNA encoding the human ASIC1a subunit. A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify transfected cells.
- Automated Patch Clamp Recordings:
 - Utilize an automated patch-clamp system (e.g., SyncroPatch 384PE).
 - Harvest the transfected tsA-201 cells and prepare a single-cell suspension.
 - Load the cell suspension and the necessary solutions (extracellular and intracellular solutions, and various concentrations of **6-Iodoamiloride**) onto the patch-clamp chip.
 - Establish whole-cell patch-clamp configuration.

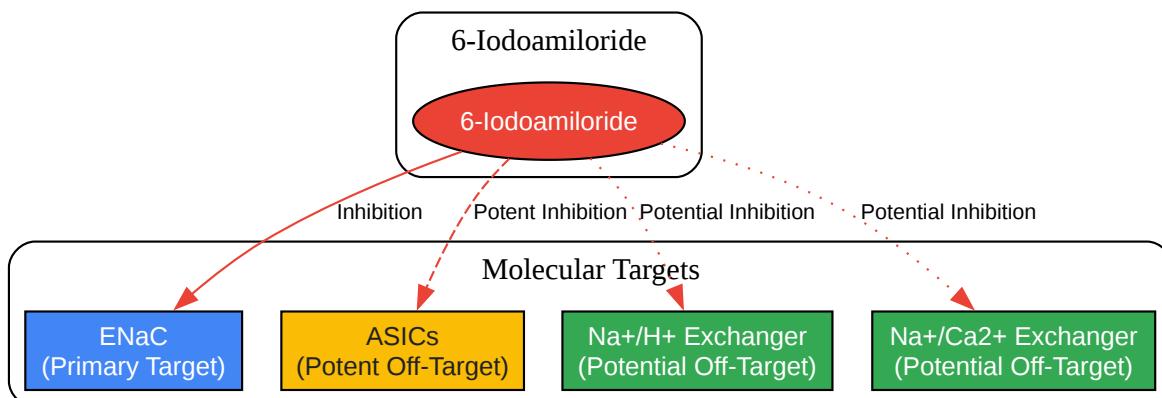
- Experimental Procedure:
 - Hold the cells at a holding potential of -70 mV.
 - Apply a rapid pulse of acidic extracellular solution (e.g., pH 5.5) to activate ASIC1a channels and record the resulting inward current.^[5]
 - After a washout period with standard extracellular solution (pH 7.4), apply different concentrations of **6-Iodoamiloride** followed by the acidic solution to determine the dose-dependent inhibition of the ASIC1a current.
 - Ensure a stable baseline current before each application.
- Data Analysis:
 - Measure the peak amplitude of the acid-evoked current in the absence and presence of different concentrations of **6-Iodoamiloride**.
 - Normalize the current in the presence of the inhibitor to the control current.
 - Plot the normalized current as a function of the **6-Iodoamiloride** concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations



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Caption: Workflow for determining the IC50 of **6-Iodoamiloride** on ASICs.



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